molecular formula C15H14N2O2 B8442536 7-Hydroxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

7-Hydroxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8442536
M. Wt: 254.28 g/mol
InChI Key: LUYRWOIXJQEQJJ-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

7-hydroxy-2-(4-methylpyridin-3-yl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C15H14N2O2/c1-10-4-6-16-9-14(10)17-7-5-11-2-3-12(18)8-13(11)15(17)19/h2-4,6,8-9,18H,5,7H2,1H3

InChI Key

LUYRWOIXJQEQJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCC3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1M solution of boran tri-bromide in DCM (0.839 mL, 0.839 mmol) was added to a stirred solution of 7-methoxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one (26A: 90 mg, 0.335 mmol) in DCM (3 mL) at 0° C. The resulting mixture was stirred at room temperature for 3 hours. The reaction was monitored by TLC (5% methanol in DCM). The reaction mixture was quenched with chilled water and extracted with DCM. The organic layer was washed with NaHCO3 solution, brine solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (3% methanol in DCM) afforded 40 mg of the product (47% yield).
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Yield
47%

Synthesis routes and methods II

Procedure details

Boran tri-bromide in DCM (10 mL) was added to a stirred solution of 7-methoxy-2-(4-methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one (35A: 1.1 g, 4.104 mmol) in DCM (20 mL) at 0° C. The resulting mixture was stirred at room temperature for 3 hours. The reaction was monitored by TLC (10% methanol in DCM). The reaction mixture was quenched with methanol and concentrated. The concentrate was partitioned between water and DCM. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (3% methanol in DCM) afforded 850 mg of the product (77% yield).
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77%

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